Cas no 115655-44-2 (methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate)

Methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry. Its key structural features include a Boc-protected amine and an ester functionality, offering selective reactivity for further derivatization. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing facile deprotection under acidic conditions, making it suitable for stepwise synthesis. The methyl ester enhances solubility and serves as a handle for hydrolysis or transesterification. This compound is valued for its compatibility with a wide range of reactions, enabling efficient construction of complex piperidine-based scaffolds. Its well-defined reactivity profile makes it a reliable choice for medicinal chemistry applications.
methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate structure
115655-44-2 structure
Product name:methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
CAS No:115655-44-2
MF:C12H22N2O4
MW:258.314083576202
MDL:MFCD06796557
CID:130847
PubChem ID:14537079

methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylicacid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
    • Methyl 4-(Boc-amino)piperidine-4-carboxylate
    • 4-N-Boc-amino-isonipecotic acid methyl ester
    • 4-N-Boc-amino-piperidine-4-carboxylic acid methylester
    • Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
    • Methyl 4-N-Boc-aminopiperidine-4-carboxylate
    • 4-tert-butoxycarbonylamino-piperidine-4-carboxylic acid methyl ester
    • Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate
    • 4-N-Boc-aMino-isonipecotic acid Methyl ester Oxalate
    • Methyl 4-((tert-butoxycarbonyl)amino)-piperidine-4-carboxylate oxalate
    • Methyl 4-(Boc-amino)piperidine-4-carboxylate
    • 4-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
    • 4-N-BOC-AMINO-PIPERIDINE-4-CARBOXYLIC ACID METHYL ESTER
    • methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
    • methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
    • METHYL 4-(TERT-BUTOXYCARBONYLAM
    • 4-tert-butoxycarbonylamino-piperidine-4-
    • methyl 4-(tert-butoxycarbonyl)piperidine-4-carboxylate
    • methyl 4-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-piperidinecarboxylate
    • A803469
    • PB34175
    • DS-12759
    • A893842
    • A13670
    • 4-[(tert-butyloxycarbonyl)amino]-4-(methoxycarbonyl)piperidine
    • MFCD06796557
    • methyl 4-(tert-butoxycarbonylamino)-piperidine-4-carboxylate
    • DTXSID00561424
    • XWBFIPVPQLAHMA-UHFFFAOYSA-N
    • 4-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-4-piperidinecarboxylic acid methyl ester
    • 4-(tert-butyloxycarbonylamino)-4-carbomethoxy-piperidine
    • methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
    • AC-9189
    • SY019885
    • SCHEMBL387928
    • methyl 4-(tert-butoxycarbonyl)piperidine-4-carboxylate;4-N-BOC-AMINO-ISONIPECOTIC ACID METHYL ESTER
    • EN300-1068421
    • FT-0687368
    • methyl 4-(tert-butoxycarbonyl-amino)piperidine-4-carboxylate
    • Methyl4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
    • AMY3793
    • 115655-44-2
    • CS-W003339
    • AKOS015919952
    • 4-N-Boc-amino-piperidine-4-carboxylicacidmethylester
    • MDL: MFCD06796557
    • Inchi: 1S/C12H22N2O4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12/h13H,5-8H2,1-4H3,(H,14,16)
    • InChI Key: XWBFIPVPQLAHMA-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C(C1(C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 258.15800
  • Monoisotopic Mass: 258.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.7
  • XLogP3: 0.8

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 358.6℃ at 760 mmHg
  • Flash Point: 170.7°C
  • Refractive Index: 1.488
  • Solubility: Dissolution (59 g/l) (25 º C),
  • PSA: 76.66000
  • LogP: 1.52600

methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate Security Information

methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB168751-10 g
4-N-Boc-amino-piperidine-4-carboxylic acid methyl ester, 97%; .
115655-44-2 97%
10g
€318.70 2022-06-02
Apollo Scientific
OR313030-5g
Methyl 4-aminopiperidine-4-carboxylate, N4-BOC protected
115655-44-2
5g
£618.00 2024-05-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120686-10G
methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
115655-44-2 97%
10g
¥ 3,385.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120686-100G
methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
115655-44-2 97%
100g
¥ 24,750.00 2023-04-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UL277-1g
methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
115655-44-2 98%
1g
1261.0CNY 2021-07-12
abcr
AB168751-1 g
4-N-Boc-amino-piperidine-4-carboxylic acid methyl ester, 97%; .
115655-44-2 97%
1g
€97.50 2022-06-02
Apollo Scientific
OR313030-1g
Methyl 4-aminopiperidine-4-carboxylate, N4-BOC protected
115655-44-2
1g
£192.00 2024-05-22
TRC
N497130-50mg
4-N-Boc-Amino-piperidine-4-carboxylic Acid Methyl Ester
115655-44-2
50mg
$ 50.00 2022-06-03
TRC
N497130-500mg
4-N-Boc-Amino-piperidine-4-carboxylic Acid Methyl Ester
115655-44-2
500mg
$ 115.00 2022-06-03
Fluorochem
040990-5g
4-N-Boc-amino-piperidine-4-carboxylic acid methyl ester
115655-44-2 97%
5g
£243.00 2022-03-01

Additional information on methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate

Methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate (CAS No. 115655-44-2): A Comprehensive Overview

Methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate, identified by its CAS number 115655-44-2, is a significant compound in the field of pharmaceutical chemistry. This compound, featuring a complex structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of both protective and functional groups makes it a versatile intermediate in synthetic pathways, particularly in the synthesis of more complex molecules.

The molecular structure of methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate includes a piperidine ring substituted with an amine group protected by a tert-butoxycarbonyl (Boc) group and a carboxylate moiety. This configuration not only provides stability to the amine group but also allows for selective modifications at other positions on the ring. Such structural features are highly valuable in medicinal chemistry, where precise control over reactivity and selectivity is crucial.

In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidine scaffolds are commonly found in biologically active compounds, including drugs that target various diseases. The compound methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate is no exception, as it serves as a key building block in the synthesis of potential therapeutic agents.

One of the most compelling aspects of this compound is its utility as an intermediate in the synthesis of more complex molecules. The Boc-protected amine group can be selectively deprotected under mild conditions, allowing for further functionalization. This property makes it an invaluable tool for synthetic chemists working on the development of new drugs. Additionally, the carboxylate group can participate in various reactions, such as coupling reactions with amino acids or other nucleophiles, expanding its synthetic utility.

Recent research has highlighted the importance of piperidine derivatives in drug discovery. For instance, studies have shown that piperidine-based compounds exhibit significant activity against various targets, including enzymes and receptors involved in metabolic diseases, infectious diseases, and cancer. The compound methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate has been explored in several preclinical studies as a precursor to more active pharmaceutical ingredients (APIs). These studies have demonstrated its potential as a starting point for developing novel therapeutic agents.

The synthesis of methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The Boc protection step is particularly critical, as it must be performed under conditions that prevent side reactions while ensuring complete protection of the amine group. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research and development purposes.

In addition to its synthetic utility, methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate has been studied for its pharmacological properties. Preliminary data suggest that derivatives of this compound may exhibit interesting biological activities, making them promising candidates for further investigation. The ability to modify various parts of the molecule allows researchers to fine-tune its properties, such as solubility, bioavailability, and target specificity.

The growing interest in piperidine derivatives is also driven by their favorable pharmacokinetic properties. Piperidine-based drugs often exhibit good oral bioavailability and metabolic stability, which are essential for successful clinical translation. The compound methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate, with its well-defined structure and reactive sites, offers a unique opportunity to explore these properties further.

In conclusion, methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate (CAS No. 115655-44-2) is a versatile and valuable compound in pharmaceutical chemistry. Its complex structure and functional groups make it an excellent intermediate for synthesizing more complex molecules. Recent research has highlighted its potential applications in drug development, particularly in the synthesis of biologically active piperidine derivatives. As synthetic methodologies continue to advance, the accessibility and utility of this compound are expected to grow even further.

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Amadis Chemical Company Limited
(CAS:115655-44-2)methyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate
A893842
Purity:99%
Quantity:5g
Price ($):256.0